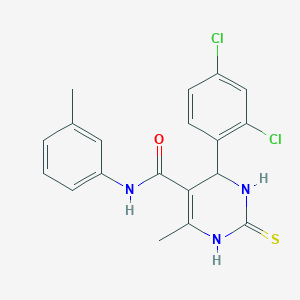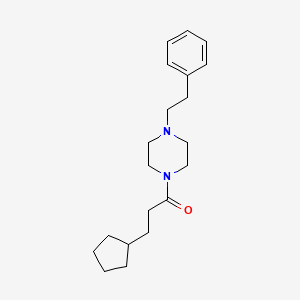![molecular formula C23H26N2 B4941035 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.
Mécanisme D'action
The mechanism of action of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα (Wang et al., 2015).
Biochemical and Physiological Effects
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have cytotoxic effects on cancer cells in vitro. Specifically, it has been reported to inhibit the growth of human leukemia cells and induce apoptosis in human breast cancer cells (Wang et al., 2015). However, the compound has not been extensively studied for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its potential as an anticancer agent makes it a promising compound for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments (Wang et al., 2015).
Orientations Futures
For research on 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include further investigation of its potential as an anticancer agent, as well as its potential use in OLEDs. Additionally, studies could be conducted to better understand its mechanism of action and to explore its biochemical and physiological effects. Finally, efforts could be made to improve its solubility in water to make it more versatile for use in lab experiments.
Conclusion
In conclusion, 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for research have been identified, highlighting the potential for further study of this compound.
Méthodes De Synthèse
The synthesis of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of anthracene with 1,5-dibromopentane in the presence of sodium hydride to form 9-bromomethylanthracene. This compound is then reacted with 1-methylpiperazine and potassium carbonate to produce the final product. The yield of this synthesis method is reported to be around 70% (Wang et al., 2015).
Applications De Recherche Scientifique
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions (Zhang et al., 2016). In materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient electroluminescence (Li et al., 2017). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent (Wang et al., 2015).
Propriétés
IUPAC Name |
2-(anthracen-9-ylmethyl)-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-17-23-11-6-12-24(23)13-14-25(17)16-22-20-9-4-2-7-18(20)15-19-8-3-5-10-21(19)22/h2-5,7-10,15,17,23H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLIIWDBXNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)

![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)